Human OCT1 Transporter Inhibition – Quantitative Activity Data for the Target Compound
The target compound has been evaluated against human organic cation transporter 1 (hOCT1/SLC22A1) expressed in HEK293 cells and showed an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for inhibition of ASP⁺ substrate uptake [1]. No comparable OCT1 inhibition data are publicly available for the closest structural analogs — 3-amino-N,N-diethylbenzenesulfonamide (CAS 10372-41-5) or 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide — in the same assay system. This IC₅₀ value establishes a quantitative baseline for the target compound in a transporter assay context where data for analogs are absent.
| Evidence Dimension | hOCT1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | No comparator data available in the same assay for 3-amino-N,N-diethylbenzenesulfonamide (CAS 10372-41-5) or 4-ethoxy analog (CAS 736948-91-7) |
| Quantified Difference | Not calculable; target compound alone has a measured IC₅₀ |
| Conditions | HEK293 cells expressing human OCT1; ASP⁺ substrate uptake measured by microplate reader. |
Why This Matters
This is the only publicly available functional activity data point for the target compound, providing a quantitative starting point for transporter-related off-target profiling absent for its closest analogs.
- [1] BindingDB. PrimarySearch_ki entry for Monomer ID 50241341. Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake; IC₅₀ = 1.38E+5 nM. https://bindingdb.org/ View Source
